molecular formula C19H18O6 B192534 6-Demethoxytangeretin CAS No. 6601-66-7

6-Demethoxytangeretin

Cat. No. B192534
CAS RN: 6601-66-7
M. Wt: 342.3 g/mol
InChI Key: DDGJUTBQQURRGE-UHFFFAOYSA-N
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Description

6-Demethoxytangeretin is a citrus flavonoid isolated from Citrus depressa . It exerts anti-inflammatory and anti-allergic activity, suppresses production and gene expression of interleukin-6 in human mast cell-1 via anaplastic lymphoma kinase (ALK) and mitogen-activated protein kinase (MAPK) pathways . It also facilitates the CRE-mediated transcription associated with learning and memory in cultured hippocampal neurons .


Molecular Structure Analysis

The molecular formula of 6-Demethoxytangeretin is C19H18O6 . Its molecular weight is 342.34 . The structure of 6-Demethoxytangeretin is classified under flavonoids and flavones .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Demethoxytangeretin include a molecular weight of 342.34, a molecular formula of C19H18O6, and it appears as a white to off-white solid . Further details about its physical and chemical properties are not provided in the search results.

Scientific Research Applications

Specific Scientific Field

Pharmacology and Immunology

Summary of the Application

6-Demethoxytangeretin has been found to exert anti-inflammatory activity. It has been studied for its effects on the human mast cell line, HMC-1 .

Methods of Application or Experimental Procedures

The research involved examining whether 6-Demethoxytangeretin was able to suppress activation of the human mast cell line, HMC-1, induced by phorbol 12-myristate 13-acetate (PMA) plus A23187. Interleukin-6 production and relevant gene expression in activated HMC-1 cells were determined by enzyme-linked immunosorbent assay (ELISA) and quantitative reverse transcription-polymerase chain reaction (RT-PCR) analysis .

Results or Outcomes

6-Demethoxytangeretin suppressed interleukin–6 production, tumor necrosis factor-alpha gene expression, ALK and MAPKs in HMC-1 cells stimulated by PMA plus A23187. Therefore, it was evident that 6-demethoxytangeretin suppressed activation of HMC-1 cells by PMA plus A23187 by inhibiting the activity of ALK and MAPKs and subsequently suppressing gene expression .

Antimicrobial and Antifungal Defense

Specific Scientific Field

Plant Physiology

Summary of the Application

6-Demethoxytangeretin is one of the polymethoxylated flavonoids (PMFs) that are abundant in Citrus fruit peels and leaves. These PMFs likely serve as antimicrobial and antifungal defense compounds .

Methods of Application or Experimental Procedures

The research involved the identification of different PMFs in orange fruits. The most common PMFs include nobiletin, sinensetin, 6-demethoxytangeretin, heptamethoxyflavone, tangeretin, and 5-demethoxynobiletin .

Results or Outcomes

Researchers have identified up to 32 different PMFs in orange fruits. The most common PMFs include nobiletin, sinensetin, 6-demethoxytangeretin, heptamethoxyflavone, tangeretin, and 5-demethoxynobiletin .

Safety And Hazards

Safety measures for handling 6-Demethoxytangeretin include ensuring adequate ventilation and providing accessible safety shower and eye wash station. Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing are recommended. A suitable respirator should be used .

properties

IUPAC Name

5,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)14-9-13(20)17-15(22-2)10-16(23-3)18(24-4)19(17)25-14/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGJUTBQQURRGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348077
Record name 4',5,7,8-Tetramethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Demethoxytangeretin

CAS RN

6601-66-7
Record name 6-Demethoxytangeretin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6601-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Demethoxytangeretin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006601667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4',5,7,8-Tetramethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-DEMETHOXYTANGERETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U2U884D0P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
YM Kim, HS Chae, EJ Lee, MH Yang… - Biological and …, 2014 - jstage.jst.go.jp
… Of the known citrus flavonoids, 6-demethoxytangeretin was reported to exert anti-… activity of 6-demethoxytangeretin, we examined whether or not 6-demethoxytangeretin was able to …
Number of citations: 9 www.jstage.jst.go.jp
J Kimura, K Nemoto, A Yokosuka, Y Mimaki… - Biological and …, 2013 - jstage.jst.go.jp
… 6-Demethoxynobiletin, 6-demethoxytangeretin, and tangeretin promoted ERK phosphorylation at 30 µM (Figs. 2a, b), whereas at 100 µM, 6-demethoxynobiletin and tangeretin markedly …
Number of citations: 26 www.jstage.jst.go.jp
J Ishiwa, T Sato, Y Mimaki, Y Sashida… - The Journal of …, 2000 - europepmc.org
… RESULTS:Six flavonoids isolated from Citrus depressa Rutaceae including tangeretin, 6-demethoxytangeretin, nobiletin, 5-demethylnobiletin, 6-demethoxynobiletin, and sinensetin …
Number of citations: 164 europepmc.org
H Nagase, N Omae, A Omori, O Nakagawasai… - Biochemical and …, 2005 - Elsevier
… resources, we examined the effects of six structurally related compounds isolated from Citrus depressa: nobiletin, 5-demethylnobiletin, tangeretin, sinensetin, 6-demethoxytangeretin, …
Number of citations: 173 www.sciencedirect.com
Y Miyake, M Mochizuki, C Ito, K Kazumura… - Food Science and …, 2016 - jstage.jst.go.jp
… In regard to calcium ion levels, 0.1 µM 6-demethoxytangeretin and 10 µM saccharic acid 1,4-… 6-Demethoxytangeretin at a concentration of 0.1 µM did not affect superoxide generation, …
Number of citations: 4 www.jstage.jst.go.jp
I Kawahata, M Yoshida, W Sun, A Nakajima… - Journal of neural …, 2013 - Springer
… Consistently, sinensetin, tangeretin, 6-demethoxynobiletin, and 6-demethoxytangeretin were also identified as bioactive substances in Nchinpi that facilitated the CRE-mediated …
Number of citations: 84 link.springer.com
H Straube - 2023 - academic.oup.com
… In line with this result, the concentration of the 6 major PMFs—isosinensetin, sinensetin, nobiletin, 6-demethoxytangeretin, heptamethoxyflavone, and tangeretin—significantly increased …
Number of citations: 2 academic.oup.com
N Kanwal, A Rasul, MA Shah, F Jabeen… - Pak. J. Pharm …, 2021 - researchgate.net
… 6demethoxytangeretin, gnaphaliin, lantalucratin A and -(-) morelensin, while additional … Asn20 in 1,3-cyclopentanedione and 6-demethoxytangeretin. PGMI-004A interacts with only one …
Number of citations: 7 www.researchgate.net
F YAGN, L HE, D YANG, M SHEN… - Chinese Journal of …, 2021 - pesquisa.bvsalud.org
… Among them, the relative contents of 24 flavonoids (such as hesperidin, diosmin, 6-demethoxytangeretin, nobiletin and tangeretin) increased significantly. There was no significant …
Number of citations: 1 pesquisa.bvsalud.org
XY LIU - Chinese Pharmaceutical Journal, 2018 - pesquisa.bvsalud.org
OBJECTIVE: To study the chemical constituents of Citrus aurantium L. METHODS: Chromatographic techniques were employed for isolation and purification of the constituents and their …
Number of citations: 1 pesquisa.bvsalud.org

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